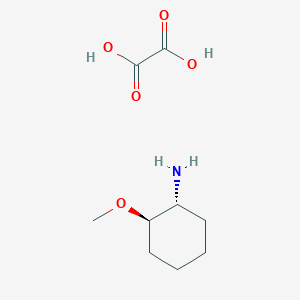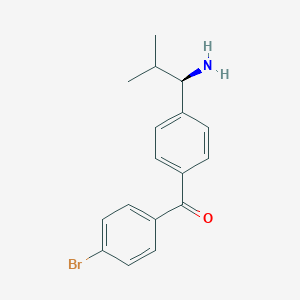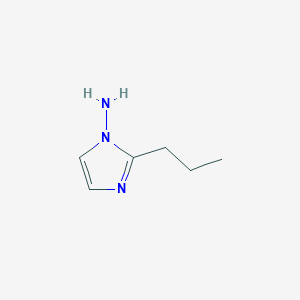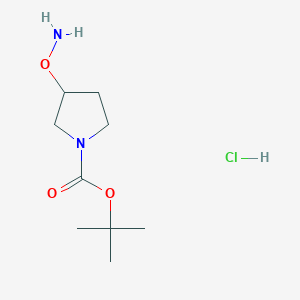![molecular formula C8H13Cl2N3 B13124856 Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride is a heterocyclic compound that belongs to the class of pyridopyrimidines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . Another approach includes the use of multicomponent reactions, where the pyrido[4,3-d]pyrimidine moiety is formed through the combination of various starting materials .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride involves its interaction with specific molecular targets, such as protein tyrosine kinases and PI3K. These interactions lead to the inhibition of key signaling pathways involved in cell proliferation and survival, making the compound a potential therapeutic agent for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride include:
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H13Cl2N3 |
|---|---|
Molekulargewicht |
222.11 g/mol |
IUPAC-Name |
2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-10-5-7-4-9-3-2-8(7)11-6;;/h5,9H,2-4H2,1H3;2*1H |
InChI-Schlüssel |
VJSCAPAVVKBWJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2CNCCC2=N1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)






![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)

![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
